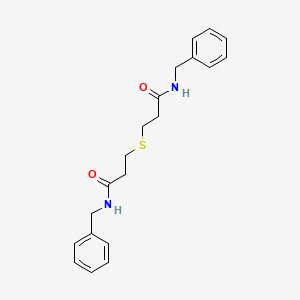![molecular formula C21H15ClN4O3 B11562963 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11562963.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Nitration: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signaling pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Similar structure but lacks the nitro and chlorophenyl groups.
N-(2-CHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE: Similar but lacks the benzimidazole moiety.
N-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYLAMIDE: Similar but with different substitution patterns.
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE is unique due to its combination of a benzimidazole ring, a chlorophenyl group, and a nitrobenzamide structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClN4O3 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H15ClN4O3/c1-12-6-7-14(11-19(12)26(28)29)21(27)25-18-10-13(8-9-15(18)22)20-23-16-4-2-3-5-17(16)24-20/h2-11H,1H3,(H,23,24)(H,25,27) |
InChI Key |
HYFMJGBCYSMKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11562888.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11562892.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11562916.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11562921.png)
![N-({N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11562922.png)

![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11562927.png)
![{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11562929.png)
![2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11562930.png)
![N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11562931.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11562932.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11562933.png)

